4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol
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Overview
Description
4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol is a chemical compound with the molecular formula C12H26O5. It is a derivative of butanetriol, where one of the hydroxyl groups is substituted with a 2-hydroxyoctyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol can be achieved through several methods. One common approach involves the reaction of butane-1,2,3-triol with 2-bromooctanol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Butane-1,2,3-triol: A simpler analog without the 2-hydroxyoctyl group.
Glycerol: A triol with three hydroxyl groups, commonly used in various applications.
Erythritol: A sugar alcohol with four hydroxyl groups, used as a sweetener.
Uniqueness
4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol is unique due to the presence of the 2-hydroxyoctyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications .
Properties
CAS No. |
920761-22-4 |
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Molecular Formula |
C12H26O5 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
4-(2-hydroxyoctoxy)butane-1,2,3-triol |
InChI |
InChI=1S/C12H26O5/c1-2-3-4-5-6-10(14)8-17-9-12(16)11(15)7-13/h10-16H,2-9H2,1H3 |
InChI Key |
ZYXQCTRSZBJTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COCC(C(CO)O)O)O |
Origin of Product |
United States |
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